3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features multiple functional groups, including piperazine, pyridine, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of pyridine-2-ylamine with piperazine under controlled conditions.
Alkyne addition: The piperazine derivative is then reacted with but-2-yne-1-ol to introduce the alkyne functionality.
Cyclization: The intermediate product undergoes cyclization to form the piperidine ring.
Nitrile introduction: Finally, the nitrile group is introduced through a reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and alkyne moieties.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Products include oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
The uniqueness of 3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile lies in its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H28N6O |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C24H28N6O/c25-20-22-23(6-5-11-26-22)29-13-8-21(9-14-29)31-19-4-3-12-28-15-17-30(18-16-28)24-7-1-2-10-27-24/h1-2,5-7,10-11,21H,8-9,12-19H2 |
InChI Key |
IVMRSWCEUDKMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=C(N=CC=C4)C#N |
Origin of Product |
United States |
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